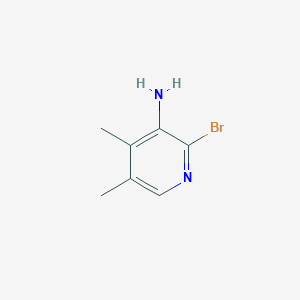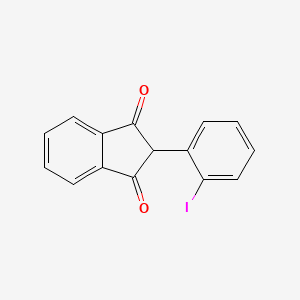
2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an indene-dione core substituted with an iodophenyl group, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized indene-dione derivatives .
科学的研究の応用
2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. The pathways involved may include oxidative stress, signal transduction, and gene expression regulation .
類似化合物との比較
Similar Compounds
2-Iodophenol: An aromatic compound with similar iodine substitution but different core structure.
2,3-Dihydro-1,4-benzoxathiine: A heterocyclic compound with oxygen and sulfur atoms in the ring.
Quinolin-2-one: A nitrogen-containing heterocycle with potential biological activities.
Uniqueness
2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione is unique due to its indene-dione core, which imparts distinct chemical properties and reactivity. Its iodine substitution also allows for versatile functionalization and application in various fields of research.
特性
分子式 |
C15H9IO2 |
|---|---|
分子量 |
348.13 g/mol |
IUPAC名 |
2-(2-iodophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H9IO2/c16-12-8-4-3-7-11(12)13-14(17)9-5-1-2-6-10(9)15(13)18/h1-8,13H |
InChIキー |
RUTHYJWIRCUXNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2C(=O)C3=CC=CC=C3C2=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


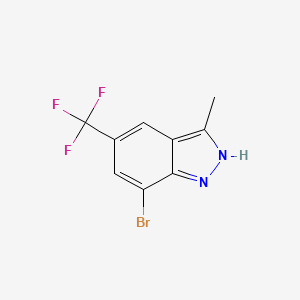
![6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665172.png)
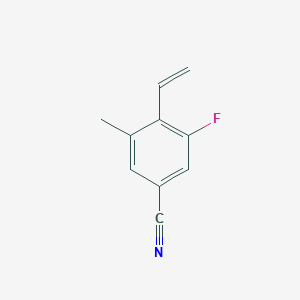
![5-Fluorobenzo[b]thiophen-2-amine](/img/structure/B13665189.png)
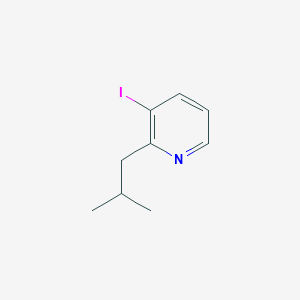
![(R)-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine](/img/structure/B13665200.png)
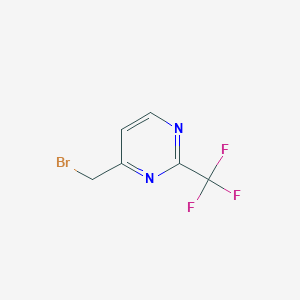
![7-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13665205.png)
![tert-Butyl 7-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13665209.png)
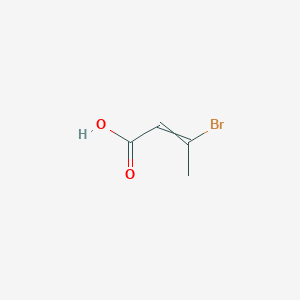
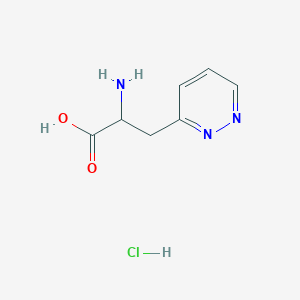
![1-Oxa-8-thiaspiro[5.5]undecan-4-one](/img/structure/B13665221.png)
![Methyl 7-[(1R,2S,3R,5S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-hydroxy-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13665227.png)
